![molecular formula C21H22O4 B3429045 Xanthotoxol geranyl ether CAS No. 71612-25-4](/img/structure/B3429045.png)
Xanthotoxol geranyl ether
Overview
Description
Xanthotoxol geranyl ether is a terpene lactone and a natural product found in Angelica dahurica var. formosana, Heracleum candicans, and other organisms . It is a prenylated furanocoumarin that has been found in C. limon and has diverse biological activities .
Synthesis Analysis
The synthesis of Xanthotoxol geranyl ether involves the esterification of xanthotoxol with geraniol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid.Molecular Structure Analysis
The molecular formula of Xanthotoxol geranyl ether is C21H22O4 . The IUPAC name is 9-[(2E)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one . The molecular weight is 338.4 g/mol .Chemical Reactions Analysis
Xanthotoxol geranyl ether can be metabolized to a mono-glucuronide in both human intestine microsomes (HIM) and human liver microsomes (HLM); the structure of the metabolite was confirmed by NMR spectroscopy .Physical And Chemical Properties Analysis
The molecular formula of Xanthotoxol geranyl ether is C21H22O4 and the molecular weight is 338.4 g/mol . The exact mass is 338.15 .Scientific Research Applications
Chemical Properties
8-Geranyloxypsoralen is a prenylated furanocoumarin with the molecular formula C21H22O4 and a molecular weight of 338.4 . It is a solid substance that is soluble in acetonitrile and chloroform .
Biological Activities
8-Geranyloxypsoralen has been found to have diverse biological activities. It has been found in C. limon and is known to inhibit the cytochrome P450 (CYP) isoform CYP3A4 and β-secretase 1 (BACE1; IC 50 s = 3.93 and 20.4 µM, respectively) .
Antiviral Properties
This compound has been shown to inhibit Epstein-Barr virus activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in infected Raji B-lymphoblastoid cells .
Antioxidant Properties
8-Geranyloxypsoralen has been found to inhibit TPA-induced superoxide generation in HL-60 leukemia cells .
Anti-Inflammatory Properties
This compound has been shown to inhibit LPS- and IFN-γ-induced nitric oxide (NO) generation in RAW 264.7 macrophages .
Cosmetic Applications
8-Geranyloxypsoralen has been used in the analysis of oxygen heterocyclic compounds at trace level in finished cosmetics .
Mechanism of Action
Target of Action
8-Geranyloxypsoralen, also known as 8-Geranyloxy psoralen or Xanthotoxol geranyl ether, primarily targets the Cytochrome P450 3A4 (CYP3A4) . CYP3A4 is a key enzyme in the body, responsible for oxidizing small organic molecules, such as steroids, fatty acids, and xenobiotics.
Mode of Action
8-Geranyloxypsoralen acts as a potent inhibitor of CYP3A4 . It binds to the active site of the enzyme, preventing it from interacting with its substrates. This inhibition can affect the metabolism of certain drugs, potentially leading to altered drug efficacy and toxicity.
Biochemical Pathways
The primary biochemical pathway affected by 8-Geranyloxypsoralen is the metabolic pathway involving CYP3A4 . By inhibiting CYP3A4, 8-Geranyloxypsoralen can affect the metabolism of various substances within the body. The downstream effects of this inhibition depend on the specific substrates involved and can vary widely.
Result of Action
At the molecular level, 8-Geranyloxypsoralen inhibits the action of CYP3A4, altering the metabolism of various substances within the body . At the cellular level, this can lead to changes in cellular processes and functions, depending on the specific substrates involved.
Safety and Hazards
properties
IUPAC Name |
9-[(2E)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-19-17(10-12-23-19)13-16-7-8-18(22)25-20(16)21/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVNCTNQAWWYAQ-OQLLNIDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315117 | |
Record name | 8-Geranyloxypsoralen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039309 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Xanthotoxol geranyl ether | |
CAS RN |
7437-55-0, 71612-25-4 | |
Record name | 8-Geranyloxypsoralen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7437-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanthotoxol geranyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007437550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-((3,7-dimethyl-2,6-octadienyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071612254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Geranyloxypsoralen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7437-55-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | geranyloxypsoralen/8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039309 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
53 - 54 °C | |
Record name | 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039309 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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